molecular formula C10H10F2O B2414650 3-(3,5-Difluorophenyl)cyclobutan-1-ol CAS No. 1519955-82-8

3-(3,5-Difluorophenyl)cyclobutan-1-ol

Cat. No.: B2414650
CAS No.: 1519955-82-8
M. Wt: 184.186
InChI Key: QMFASIJNNHUHHD-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a 3,5-difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a difluorophenyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,5-difluorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFASIJNNHUHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-36-1
Record name 3-(3,5-difluorophenyl)cyclobutan-1-ol
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